(4-isopropylbenzoyl)-D-phenylalanine
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Overview
Description
(4-isopropylbenzoyl)-D-phenylalanine is a compound that belongs to the class of benzoyl derivatives It is characterized by the presence of an isopropyl group attached to the benzoyl moiety and a phenylalanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-isopropylbenzoyl)-D-phenylalanine typically involves the reaction of 4-isopropylbenzoyl chloride with D-phenylalanine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-isopropylbenzoyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl chloride moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
(4-isopropylbenzoyl)-D-phenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-isopropylbenzoyl)-D-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage . Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-isopropylbenzoyl chloride: A precursor in the synthesis of (4-isopropylbenzoyl)-D-phenylalanine.
4-isopropylbenzyl alcohol: Another derivative with different functional groups and properties.
4-isopropylbenzoic acid: A related compound with a carboxylic acid group instead of the phenylalanine residue.
Uniqueness
This compound is unique due to its combination of the benzoyl moiety with the amino acid phenylalanine. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to interact with enzymes and proteins makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHSKQRGJSKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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